Prednisolone
Overview
Description
Prednisolone is a synthetic glucocorticoid, a class of steroid hormones that are produced by the adrenal gland. It is widely used for its anti-inflammatory and immunosuppressive properties. This compound is commonly prescribed to treat a variety of conditions, including allergies, inflammatory diseases, autoimmune disorders, and certain types of cancer .
Mechanism of Action
Target of Action
Prednisolone is a glucocorticoid, similar to cortisol, used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . The primary target of this compound is the glucocorticoid receptor (GR), a protein belonging to the superfamily of nuclear hormone receptors .
Mode of Action
This compound and other corticosteroids decrease vasodilation and permeability of capillaries, as well as reduce leukocyte migration to sites of inflammation . These effects are achieved by binding to the glucocorticoid receptor, which mediates changes in gene expression leading to multiple downstream effects over hours to days .
Biochemical Pathways
This compound can be reversibly metabolized to prednisone, which is then metabolized to various compounds . The metabolism of this compound involves the cytochrome P-450 (CYP) enzyme family, including CYP11A1 or CYP19A1, and hydroxysteroid dehydrogenases (HSDs) such as 3β-HSD and 17β-HSD .
Pharmacokinetics
This compound exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . It is rapidly absorbed after oral administration, reaching peak plasma concentrations after 1 to 3 hours . The half-life of this compound is relatively short, ranging from 2 to 3.5 hours . This compound shows dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance .
Result of Action
The molecular and cellular effects of this compound’s action are consistent with delayed and indirect mechanisms of corticosteroid action involving modification of nuclear transcription and protein synthesis . This compound suppresses the post–IGF-IR signaling cascade, presumably via non-genomic mechanisms .
Action Environment
Environmental factors, such as lifestyle-related conditions like stress and obesity, can influence the action of this compound . Genetic factors can also have a major influence on the pharmacokinetic and dynamic profile of the individual patient . Pharmacogenetics may have a promising role in personalized medicine for patients with certain conditions .
Biochemical Analysis
Biochemical Properties
Prednisolone interacts with various enzymes, proteins, and other biomolecules. It predominantly exerts its anti-inflammatory action by inhibiting prostaglandin synthesis via two actions on the arachidonic acid pathway . This compound inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 .
Cellular Effects
This compound has inhibitory effects on a broad range of immune responses . Due to its inhibitory effects on multiple types of immune cells, this compound is remarkably efficacious in managing many of the acute disease manifestations of inflammatory and autoimmune disorders . It also affects cellular processes such as cell cycle and apoptosis, acute-phase response, and metabolism-related processes such as amino acid metabolism, gluconeogenesis, and lipid metabolism .
Molecular Mechanism
The short-term effects of this compound are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This compound binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Temporal Effects in Laboratory Settings
The pharmacokinetics and pharmacodynamics of this compound are time- and dose-dependent . The initial or maximum concentration and trough concentration of total this compound were lower when the drug was administered in the early morning around 6 am . Oscillation patterns were observed in cumulative cortisol suppression and alteration of total lymphocyte trafficking in blood .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in dogs, this compound concentrations in various tissues were increased or decreased depending on the dosage and the specific tissue .
Metabolic Pathways
This compound is converted to its active metabolite this compound in the liver through the 11-hydroxysteroid dehydrogenase enzyme (HSD11B1) . This compound is further metabolized primarily via the cytochrome P450 enzyme CYP3A (CYP3A4 and possibly CYP3A5) .
Transport and Distribution
This compound is predominantly eliminated in the urine as sulfate and glucuronide conjugate metabolites . While the lipophilic nature of this compound allows it to cross the blood–brain barrier and the placenta, its distribution to these tissues is likely limited by active transport in the other direction by P-glycoprotein .
Subcellular Localization
Given that this compound acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression , it can be inferred that this compound is likely to be found in the cytoplasm and the nucleus of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prednisolone can be synthesized through several methods. One common approach involves the microbiological dehydrogenation of hydrocortisone. Another method uses 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which undergoes dibromination by molecular bromine in acetic acid at positions C2 and C4. The resulting dibromide is then dehydrobrominated by heating it in collidine, yielding this compound as an acetate at position C21 .
Industrial Production Methods: Industrial production of this compound often involves the use of prednisone acetate as a starting material. The process includes several steps: 3,20-keto protective reaction, 11-keto reduction reaction, 21-hydroxyl esterification reaction, 3,20-keto deprotection reaction, and 21-acetic ester hydrolysis reaction .
Chemical Reactions Analysis
Types of Reactions: Prednisolone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may use reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with altered functional groups, while reduction can lead to the formation of more reduced steroid compounds .
Scientific Research Applications
Prednisolone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Biology: Studied for its effects on cellular processes, including gene expression and protein synthesis.
Medicine: Extensively used in clinical research to investigate its therapeutic effects on various diseases, including rheumatoid arthritis, asthma, and multiple sclerosis.
Industry: Employed in the development of drug delivery systems, such as hydrogels, to enhance the bioavailability and efficacy of this compound
Comparison with Similar Compounds
Prednisone: Similar in structure and function to prednisolone but differs by having a ketone group at the 11th carbon instead of a hydroxyl group.
Methylthis compound: Another glucocorticoid with similar anti-inflammatory properties but differs in its methylation at the 6th carbon.
Dexamethasone: A more potent glucocorticoid with a longer duration of action compared to this compound.
Uniqueness: this compound is unique in its balance of glucocorticoid and mineralocorticoid activity, making it suitable for a wide range of therapeutic applications. Its intermediate duration of action and relatively low potency compared to dexamethasone make it a versatile option for treating various conditions .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021184 | |
Record name | Prednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L | |
Record name | Prednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00860 | |
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Record name | PREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |
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Record name | Prednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Although altered homeostatic regulation, including disturbance of 24-h rhythms, is often observed in the patients undergoing glucocorticoid therapy, the mechanisms underlying the disturbance remains poorly understood. We report here that chronic treatment with a synthetic glucocorticoid, prednisolone, can cause alteration of circadian clock function at molecular level. Treatment of cultured hepatic cells (HepG2) with prednisolone induced expression of Period1 (Per1), and the prednisolone treatment also attenuated the serum-induced oscillations in the expression of Period2 (Per2), Rev-erbalpha, and Bmal1 mRNA in HepG2 cells. Because the attenuation of clock gene oscillations was blocked by pretreating the cells with a Per1 antisense phosphothioate oligodeoxynucleotide, the extensive expression of Per1 induced by prednisolone may have resulted in the reduced amplitude of other clock gene oscillations. Continuous administration of prednisolone into mice constitutively increased the Per1 mRNA levels in liver and skeletal muscle, which seems to attenuate the oscillation in the expressions of Per2, Rev-erbalpha, and Bmal1. However, a single daily administration of prednisolone at the time of day corresponding to acrophase of endogenous glucocorticoid levels had little effect on the rhythmic expression of clock genes. These results suggest a possible pharmacological action by prednisolone on the core circadian oscillation mechanism and indicate the possibility that the alteration of clock function induced by prednisolone can be avoided by optimizing the dosing schedule., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |
Record name | Prednisolone | |
Source | DrugBank | |
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Record name | PREDNISOLONE | |
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Color/Form |
Crystals, White to practically white crystalline powder | |
CAS No. |
50-24-8 | |
Record name | Prednisolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-24-8 | |
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Record name | Prednisolone [INN:BAN:JAN] | |
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Record name | Prednisolone | |
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Record name | PREDNISOLONE | |
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Record name | PREDNISOLONE | |
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Record name | Prednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
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Melting Point |
235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C | |
Record name | Prednisolone | |
Source | DrugBank | |
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Record name | Prednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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